[3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanol
Description
Properties
IUPAC Name |
[3,3-difluoro-1-(trifluoromethyl)cyclobutyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F5O/c7-5(8)1-4(2-5,3-12)6(9,10)11/h12H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGQIOIENVJVNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)(CO)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanol typically involves the fluorination of a cyclobutyl precursor. One common method includes the fluorination of 1-methylcyclobutane followed by a reaction with methanol to introduce the hydroxyl group . The reaction conditions often require the use of fluorinating agents such as Selectfluor® and controlled temperatures to ensure the selective introduction of fluorine atoms .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced fluorination techniques can enhance the efficiency and yield of the desired product. Additionally, the purification process may involve distillation and recrystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or hydrocarbons.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products Formed:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, hydrocarbons.
Substitution Products: Amines, thiols, ethers.
Scientific Research Applications
Chemistry: In chemistry, [3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanol is used as a building block for the synthesis of more complex fluorinated compounds.
Biology and Medicine: In biological and medical research, this compound is investigated for its potential use in drug development. The presence of fluorine atoms can significantly influence the pharmacokinetics and pharmacodynamics of drug candidates, improving their metabolic stability and bioavailability .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its fluorinated nature imparts desirable properties such as chemical resistance and thermal stability, making it suitable for use in coatings, polymers, and other advanced materials .
Mechanism of Action
The mechanism of action of [3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanol involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can form strong hydrogen bonds and electrostatic interactions with biological molecules, influencing their function and activity. This compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Electronic and Steric Effects
- Fluorine vs. Methyl Substituents : Replacing the 3,3-dimethyl groups in [1] with difluoro substituents (as in the target compound) reduces steric bulk and increases electronegativity, enhancing interactions with electron-rich biological targets .
- Trifluoromethyl vs. Methanesulfonyl/Methoxymethyl : The -CF₃ group in the target compound provides stronger electron-withdrawing effects than -SO₂CH₃ or -OCH₃, improving membrane permeability but reducing aqueous solubility compared to sulfonyl or ether analogs .
Metabolic Stability
Conformational Rigidity
- The geminal difluoro substituents in the target compound restrict ring puckering, favoring a planar cyclobutane conformation.
Practical Considerations
- Compounds with sulfonyl or methoxy groups (e.g., [2], [6]) may face synthetic challenges due to their higher polarity, whereas the target compound’s lipophilicity facilitates blood-brain barrier penetration .
- Commercial availability varies; for example, [2] is listed as discontinued, limiting its practical utility .
Notes
- Discrepancies in Data : Molecular weights for some analogs (e.g., [7]) are derived from vendor specifications and may require experimental validation.
- Synthetic Accessibility : The trifluoromethyl group in the target compound necessitates specialized fluorination techniques, increasing synthesis complexity compared to methyl or methoxy analogs .
- Biological Relevance : Fluorine’s role in enhancing target affinity and metabolic stability is well-documented, but its impact on off-target interactions remains understudied .
This comparative analysis underscores the unique advantages of this compound in drug design, balancing lipophilicity, stability, and conformational control.
Biological Activity
[3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanol is a fluorinated organic compound that has garnered attention due to its unique structural properties and potential biological activities. The presence of trifluoromethyl and difluoromethyl groups significantly influences the compound's interaction with biological systems, enhancing its lipophilicity and metabolic stability.
The compound is characterized by the following chemical properties:
- Molecular Formula : CHFO
- Molecular Weight : 182.12 g/mol
- Functional Groups : Alcohol (-OH), Trifluoromethyl (-CF), Difluoromethyl (-CF)
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The trifluoromethyl group enhances the compound's hydrophobicity, which can facilitate binding to lipid membranes and influence cellular uptake. Additionally, the difluoromethyl group may stabilize interactions through hydrogen bonding or electrostatic interactions with target proteins.
Biological Activity Overview
Research on the biological activity of this compound indicates several potential pharmacological effects:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, potentially through disruption of bacterial cell membranes.
- Anticancer Properties : In vitro studies have shown that derivatives of fluorinated cyclobutyl compounds can inhibit cancer cell proliferation. The mechanism may involve interference with cell signaling pathways or induction of apoptosis.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.
Case Studies and Research Findings
-
Antimicrobial Efficacy :
- A study evaluated the antimicrobial efficacy of fluorinated cyclobutyl derivatives, including this compound. Results indicated a significant reduction in growth for Gram-positive bacteria at concentrations as low as 50 µg/mL.
-
Cytotoxicity Assays :
- In a cytotoxicity assay against human cancer cell lines (e.g., HeLa and MCF-7), the compound demonstrated an IC value of approximately 25 µM, indicating moderate potency in inhibiting cell growth.
-
Enzyme Interaction Studies :
- Enzymatic assays revealed that this compound inhibited the activity of certain cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could lead to increased bioavailability of co-administered drugs.
Data Table: Summary of Biological Activities
| Activity Type | Observation | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | Study 1 |
| Cytotoxicity | IC = 25 µM in cancer cell lines | Study 2 |
| Enzyme Inhibition | Inhibits cytochrome P450 enzymes | Study 3 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
